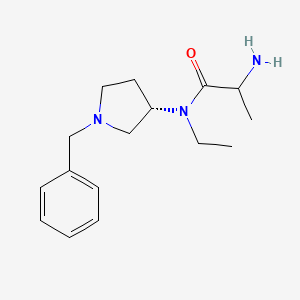
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide typically involves the reaction of 5-hydroxy-1H-1,2,3-triazole with acetohydrazide. The reaction is usually carried out in an aqueous medium using “click” chemistry, which is known for its efficiency and high yield . The reaction conditions often include the use of copper sulfate pentahydrate as a catalyst and sodium ascorbate as a reducing agent . The reaction is typically conducted at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of “click” chemistry and the use of aqueous media suggest that the process can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this compound a viable candidate for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes.
Materials Science: Triazole derivatives are used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
Industrial Chemistry: The compound can be used in the synthesis of dyes, photographic materials, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazole derivative with hydroxyl and carboxyl functional groups.
1,2-Bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene: A high-nitrogen compound with energetic properties.
Uniqueness
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a carbonic anhydrase-II inhibitor and its versatility in various chemical reactions make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
860569-62-6 |
|---|---|
Fórmula molecular |
C4H7N5O2 |
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
2-(5-oxo-2H-triazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C4H7N5O2/c5-7-3(10)2-9-4(11)1-6-8-9/h1,8H,2,5H2,(H,7,10) |
Clave InChI |
XSJXMILLJVOAME-UHFFFAOYSA-N |
SMILES canónico |
C1=NNN(C1=O)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


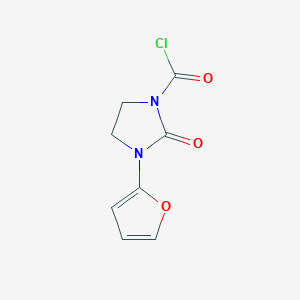
![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)

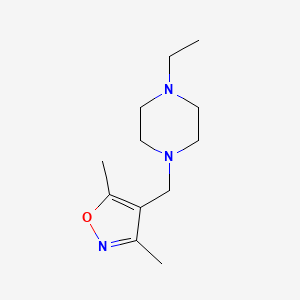
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)

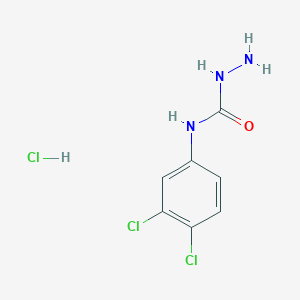
![4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
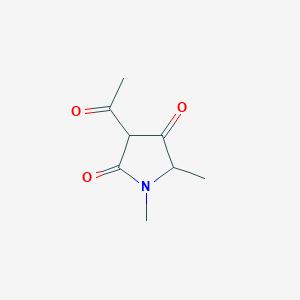

![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)
